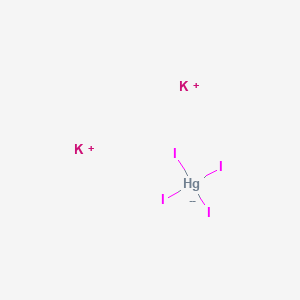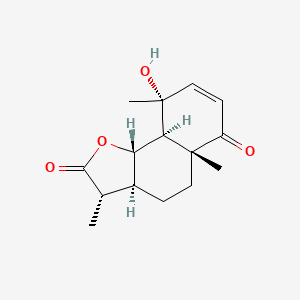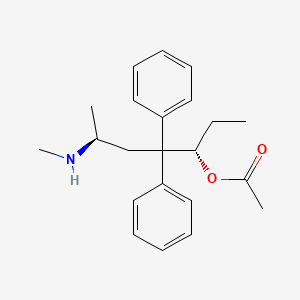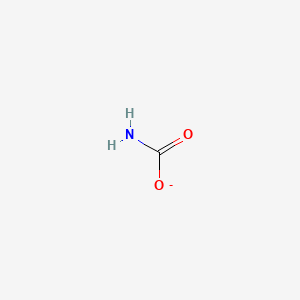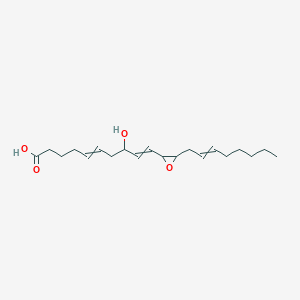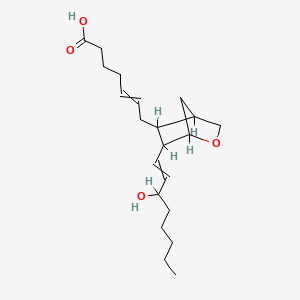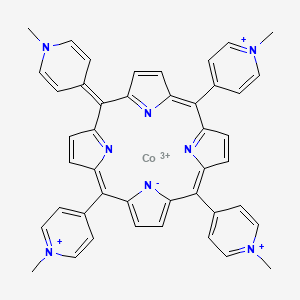
Cot4MPyP
Übersicht
Beschreibung
Cot4MPyP, also known as cobalt(III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin, is a metalloporphyrin compound that has garnered significant attention in various fields of research and industry due to its unique properties and potential applications. This compound is characterized by its cobalt center coordinated to a porphyrin ring, which is further substituted with N-methylpyridinium groups. The presence of these substituents imparts water solubility and enhances the compound’s electrochemical properties.
Wissenschaftliche Forschungsanwendungen
Cot4MPyP has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes. It is also employed in the study of electron transfer mechanisms.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules. It has been studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Industry: Utilized in the development of sensors and electrochemical devices due to its excellent redox properties and stability.
Wirkmechanismus
Target of Action
Cot4MPyP, also known as Cobalt Tetra(4-methylpyridyl)porphyrin, is a complex compound that has been found to interact with various targets. The primary targets of this compound are often biochemical molecules or structures within cells. For instance, it has been used in the development of an electrochemical sensor for the detection of catechol . In this context, the primary target of this compound is catechol, a type of organic compound that plays a crucial role in various biological functions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their behavior or function. For example, in the case of the electrochemical sensor, this compound interacts with catechol, facilitating its detection . The exact nature of this interaction is complex and may involve various electrochemical processes .
Biochemical Pathways
Given its role in facilitating the detection of catechol, it is likely that this compound affects pathways related to catechol metabolism .
Result of Action
The result of this compound’s action is typically a change in the behavior or function of its target. In the case of the electrochemical sensor, the interaction of this compound with catechol enables the detection of catechol, thereby facilitating its measurement .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the electrochemical sensor may be affected by factors such as pH, temperature, and the presence of other chemicals . Therefore, the action, efficacy, and stability of this compound must be evaluated in the context of its specific environment.
Biochemische Analyse
Biochemical Properties
Cot4MPyP plays a crucial role in biochemical reactions, particularly in the field of electrochemical sensing. It interacts with various biomolecules, including enzymes and proteins, to facilitate electron transfer processes. For instance, this compound has been shown to interact with ascorbic acid and dopamine, enhancing the rate of electron transfer on the surface of modified electrodes . This interaction is primarily electrostatic, where the positively charged this compound cations interact with negatively charged biomolecules, leading to improved sensitivity and selectivity in electrochemical sensing applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can enhance the electrocatalytic activity of cells, particularly in the reduction of oxygen to generate hydrogen peroxide . This process is crucial for various physiological functions, including oxidative stress response and cellular respiration. Additionally, this compound has been shown to affect the adsorption capacity of biomolecules on the surface of modified electrodes, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to facilitate electron transfer through binding interactions with biomolecules. This compound acts as an electrocatalyst, enhancing the electron transfer rate between the electrode surface and the target biomolecules . This is achieved through the formation of a stable complex between this compound and the biomolecules, which facilitates the transfer of electrons. Additionally, this compound can modulate enzyme activity by either inhibiting or activating specific enzymes involved in redox reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability and electrocatalytic activity over extended periods, making it suitable for long-term applications in biochemical research . The degradation of this compound can lead to a decrease in its effectiveness, necessitating regular monitoring and replenishment in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and metabolism without causing any adverse effects . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing the dosage of this compound in experimental and therapeutic applications to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and electron transfer processes. It interacts with enzymes such as oxidoreductases, which play a crucial role in cellular respiration and energy production . The presence of this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes through electrostatic interactions with membrane proteins, leading to its accumulation in specific cellular compartments . This localization is essential for its function as an electrocatalyst, as it ensures that this compound is available at the sites where electron transfer processes occur .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in redox reactions and electron transfer processes . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications, which direct its transport and accumulation within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cot4MPyP typically involves the following steps:
Preparation of the Porphyrin Ring: The porphyrin ring is synthesized through the condensation of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions. This reaction yields the meso-tetraphenylporphyrin.
Metallation: The porphyrin ring is then metallated with cobalt(II) chloride in the presence of a base, such as sodium acetate, to form cobalt(II) meso-tetraphenylporphyrin.
Quaternization: The final step involves the quaternization of the pyridyl groups with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Cot4MPyP undergoes various types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, where it acts as an electron transfer mediator. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound typically occur at the peripheral N-methylpyridinium groups. These reactions can be catalyzed by nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically conducted in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in methanol or ethanol at low temperatures.
Substitution: Hydroxide ions; reactions are performed in basic aqueous solutions.
Major Products
Oxidation: The major products include oxidized forms of this compound, such as cobalt(III) oxo species.
Reduction: Reduced forms of this compound, such as cobalt(II) species.
Substitution: Substituted derivatives of this compound, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Cot4MPyP is unique among metalloporphyrins due to its water solubility and enhanced electrochemical properties. Similar compounds include:
Cobalt(III) meso-tetraphenylporphyrin: Lacks the N-methylpyridinium groups, resulting in lower water solubility.
Iron(III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin: Similar structure but with an iron center, which alters its redox properties and catalytic activity.
Manganese(III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin: Contains a manganese center, leading to different reactivity and applications.
This compound stands out due to its combination of water solubility, stability, and versatile redox properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQKVULSEGUZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36CoN8+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51329-41-0, 63947-81-9 | |
| Record name | Tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051329410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(3-N-methylpyridyl)porphinecobalt(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)
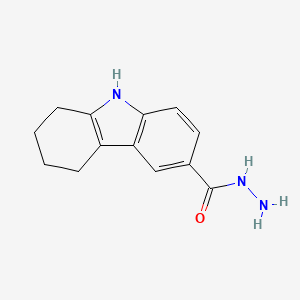
![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)

